2-Deoxy-D-lyxo-hexonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

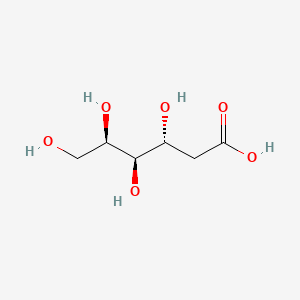

2-Deoxy-D-lyxo-hexonic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 180.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Properties and Synthesis

2-Deoxy-D-lyxo-hexonic acid is synthesized from 2-deoxy-D-lyxo-hexose through aerobic fermentation processes involving specific bacterial strains capable of oxidizing aldoses to aldonic acids. This method yields the acid in significant quantities, allowing for its application in further research and development .

Role in Glycolysis Inhibition

One of the prominent applications of this compound is its role as a glycolysis inhibitor. Studies have demonstrated that it induces endoplasmic reticulum (ER) stress in chondrocytes by inhibiting glycolysis and glycosylation processes. This stress response has implications for understanding metabolic disorders and inflammation .

Immune Response Modulation

Research indicates that the administration of this compound can alter immune responses. In experimental models, it has been shown to affect the levels of cytokines and immune cell activation, particularly in female mice, suggesting a potential role in modulating immune responses under metabolic stress conditions .

GABA-Aminotransferase Inhibition

This compound has been investigated as a potential inhibitor of human gamma-aminobutyric acid aminotransferase (GABA-AT), an enzyme involved in the metabolism of the neurotransmitter GABA. Inhibiting GABA-AT could provide therapeutic avenues for treating epilepsy and other neurological disorders .

Screening for Antiepileptic Candidates

Computational studies utilizing molecular docking techniques have identified this compound as a promising candidate for drug development targeting GABA-AT. Its binding affinity and interactions with key residues have been characterized, indicating its potential as a lead compound for further drug discovery efforts .

Case Studies and Research Findings

Propiedades

Número CAS |

16867-64-4 |

|---|---|

Fórmula molecular |

C6H12O6 |

Peso molecular |

180.16 g/mol |

Nombre IUPAC |

(3R,4R,5R)-3,4,5,6-tetrahydroxyhexanoic acid |

InChI |

InChI=1S/C6H12O6/c7-2-4(9)6(12)3(8)1-5(10)11/h3-4,6-9,12H,1-2H2,(H,10,11)/t3-,4-,6-/m1/s1 |

Clave InChI |

PALQXFMLVVWXFD-ZMIZWQJLSA-N |

SMILES |

C(C(C(C(CO)O)O)O)C(=O)O |

SMILES isomérico |

C([C@H]([C@H]([C@@H](CO)O)O)O)C(=O)O |

SMILES canónico |

C(C(C(C(CO)O)O)O)C(=O)O |

Key on ui other cas no. |

16867-64-4 |

Sinónimos |

2-deoxy-D-lyxo-hexonic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.